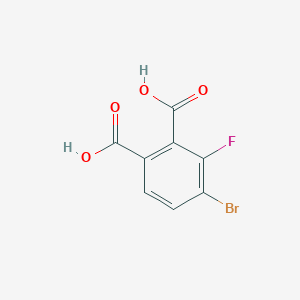
3,3',6,6'-Tetrabromo-9,9'-bicarbazole
概要
説明
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole is a bicarbazole compound characterized by the presence of four bromine atoms at the 3,3’,6,6’ positions. This compound is known for its unique butterfly-shaped structure formed by the nitrogen-nitrogen bonding at the 9,9’ positions. It is commonly used as a building block in organic synthesis and has applications in various fields such as materials science, chemistry, and industry .
準備方法
The synthesis of 3,3’,6,6’-Tetrabromo-9,9’-bicarbazole typically involves the reaction of 3,6-dibromocarbazole with suitable reagents under controlled conditions. One common method involves the use of potassium permanganate in acetone, where the reaction is carried out at elevated temperatures to achieve the desired product . The reaction conditions are as follows:
Reagents: 3,6-dibromocarbazole, potassium permanganate, acetone
Conditions: Reflux at 60-65°C for 5-6 hours
Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield.
化学反応の分析
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as boronic acids in Suzuki coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
科学的研究の応用
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole has a wide range of applications in scientific research:
Materials Science: The compound is utilized in the development of flame retardant materials, energy storage devices, and sensors.
Biology and Medicine:
Industry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,3’,6,6’-Tetrabromo-9,9’-bicarbazole primarily involves its ability to form stable covalent bonds with other molecules. The bromine atoms at the 3,3’,6,6’ positions facilitate various substitution reactions, allowing the compound to act as a versatile building block in organic synthesis. The nitrogen-nitrogen bonding at the 9,9’ positions contributes to its stability and unique structural properties .
類似化合物との比較
3,3’,6,6’-Tetrabromo-9,9’-bicarbazole can be compared with other similar compounds such as:
3,6-Dibromocarbazole: A precursor in the synthesis of 3,3’,6,6’-Tetrabromo-9,9’-bicarbazole.
3,3’,6,6’-Tetrabromo-9,9’-bifluorenylidene: Another compound with similar bromine substitution but different structural properties.
9,9’-Bi-9H-carbazole: A related bicarbazole compound without bromine substitution.
The uniqueness of 3,3’,6,6’-Tetrabromo-9,9’-bicarbazole lies in its specific bromine substitution pattern and the resulting structural and chemical properties that make it a valuable compound in various applications .
特性
IUPAC Name |
3,6-dibromo-9-(3,6-dibromocarbazol-9-yl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12Br4N2/c25-13-1-5-21-17(9-13)18-10-14(26)2-6-22(18)29(21)30-23-7-3-15(27)11-19(23)20-12-16(28)4-8-24(20)30/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMQOHZSJWNVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2N4C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12Br4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)diisophthalic acid](/img/structure/B8196165.png)
![2-[(2Z)-2-[[23-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-3,27-bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaen-7-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B8196175.png)







